molecular formula C14H27N3O2 B13932857 Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate

Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B13932857
M. Wt: 269.38 g/mol
InChI Key: JLCKVDWZUUQDQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a pyrrolidin-3-ylmethyl substituent at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing molecules targeting central nervous system (CNS) disorders or antimicrobial agents. The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)11-12-4-5-15-10-12/h12,15H,4-11H2,1-3H3

InChI Key

JLCKVDWZUUQDQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

    Step 2: The intermediate is then reacted with pyrrolidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

The core structure of tert-butyl piperazine-1-carboxylate is conserved across analogs, with diversity arising from substituents at the 4-position:

Compound Name Substituent at 4-Position Key Structural Feature Reference ID
Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate Pyrrolidin-3-ylmethyl Nitrogen-rich heterocycle N/A
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl Electron-deficient aryl group
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl Nitro and amino functional groups
Tert-butyl 4-(1H-1,2,4-triazol-1-yl)phenylpiperazine-1-carboxylate 4-(1H-1,2,4-triazol-1-yl)phenyl Triazole ring for hydrogen bonding
Tert-butyl 4-(3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperazine-1-carboxylate 5-Methyl-1,3,4-oxadiazole-pyridinyl Heterocyclic bioisostere
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Cyclohexyl-dibenzylamino Stereochemically complex substituent

Key Observations :

  • Electron-Withdrawing Groups: Cyanopyridinyl () and nitroaryl () substituents enhance reactivity for further functionalization.
  • Heterocyclic Moieties : Triazole () and oxadiazole () rings improve pharmacokinetic properties via hydrogen bonding and metabolic stability.
  • Steric Effects: Bulky groups like cyclohexyl-dibenzylamino () influence conformational flexibility and target binding.

Insights :

  • Antimicrobial Potency: Quinoline-based derivatives () disrupt bacterial efflux pumps, enhancing antibiotic efficacy.
  • Cancer Research : Indolylpropylpiperazine derivatives () show promise in apoptosis induction.
  • Tool Compounds : Diazirine-containing analogs () aid in mapping drug-target interactions.

Biological Activity

Tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate (CAS Number: 885959-36-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Characteristics

  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.356 g/mol
  • Purity : 99% .

The compound features a piperazine core, which is a common structural motif in many pharmacologically active compounds. Its structure allows for interactions with various biological targets, particularly in the central nervous system and immune pathways.

This compound has been studied for its potential role as an inhibitor in various biological pathways:

  • PD-1/PD-L1 Pathway Inhibition :
    • The PD-1/PD-L1 pathway is crucial in regulating immune responses, especially in cancer immunotherapy. Compounds that can inhibit this interaction may enhance T-cell activity against tumors .
    • Research indicates that small molecule inhibitors targeting this pathway can potentially overcome the limitations of monoclonal antibodies, such as poor tissue permeability and immunogenicity .
  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of piperazine compounds exhibit antibacterial properties. For instance, certain piperazine derivatives have demonstrated significant activity against Staphylococcus aureus and other pathogens, suggesting that this compound may possess similar properties .

Case Study 1: PD-L1 Inhibition

A study focused on the development of small molecule inhibitors for PD-L1 highlighted the potential of this compound as a lead compound. The research involved virtual screening and subsequent synthesis, revealing promising in vitro activity against PD-L1 interactions .

Case Study 2: Antibacterial Evaluation

In another study evaluating various piperazine derivatives, compounds structurally similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains. Results indicated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that the compound could be effective in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Immune ModulationInhibition of PD-1/PD-L1 pathway
AntibacterialActivity against Staphylococcus aureus
Central Nervous SystemPotential neuroactive propertiesNot specified

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(pyrrolidin-3-ylmethyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : A tert-butyl piperazine precursor (e.g., tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate) reacts with boronic acids (e.g., pyridin-3-ylboronic acid) using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base. Microwave irradiation at 100°C for 3 hours can yield products with >90% efficiency .
  • Buchwald-Hartwig Amination : For introducing heterocyclic groups, Pd(dppf)Cl₂ catalysts and toluene/water solvent systems are effective, though yields may vary (43–91%) depending on reaction time and temperature .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra provide structural confirmation (e.g., tert-butyl protons at δ 1.46 ppm, piperazine ring protons at δ 3.05–3.50 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to verify molecular weight (e.g., m/z 372.2 [M+H]+^+) and purity (>95%) .
  • X-ray Crystallography : Determines three-dimensional conformation, critical for molecular docking studies (e.g., triclinic crystal system with α = 88.85°, β = 81.21°, γ = 87.64°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential acute toxicity (OSHA HCS Category 4, H302) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Emergency Measures : Ensure access to eyewash stations and washing facilities .

Advanced Research Questions

Q. How can contradictory yields in the synthesis of tert-butyl piperazine derivatives be systematically analyzed and resolved?

Discrepancies in yields (e.g., 43% vs. 91%) often arise from:

  • Catalyst Selection : Pd(PPh₃)₄ may outperform Pd(dppf)Cl₂ in Suzuki couplings due to better stability under microwave conditions .
  • Purification Methods : Silica gel chromatography (ethyl acetate/petroleum ether gradients) vs. recrystallization can impact recovery rates .
  • Reaction Time/Temperature : Extended heating (16–24 hours) at 60–100°C improves conversion but risks decomposition .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions for introducing aryl groups into the piperazine ring?

  • Solvent Systems : Toluene/ethanol/water mixtures enhance solubility of boronic acids and reduce side reactions .
  • Microwave Irradiation : Accelerates reaction kinetics, reducing time from 16 hours to 3 hours while maintaining high yields .
  • Base Selection : Sodium carbonate (aqueous) is preferred over potassium carbonate for minimizing byproducts in biphasic systems .

Q. How do structural modifications at the pyrrolidine or piperazine moieties influence biological activity?

  • Pyridinyl Substituents : Introducing pyridin-3-yl groups enhances receptor binding affinity, as seen in dopamine D2 receptor studies .
  • Hydrophobic Groups : tert-Butyl and cyclopropyl moieties improve blood-brain barrier penetration, critical for CNS-targeted drug candidates .
  • Sulfanyl/Triazole Additions : Increase metabolic stability and enzyme inhibition potential (e.g., phosphodiesterase targets) .

Q. What crystallographic techniques inform molecular docking studies of tert-butyl piperazine derivatives?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N = 1.45 Å) and dihedral angles to validate computational models .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict binding modes .
  • Density Functional Theory (DFT) : Aligns experimental NMR data with optimized geometries for SAR studies .

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